![molecular formula C14H21N5O2 B2743121 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine CAS No. 326610-51-9](/img/structure/B2743121.png)

5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

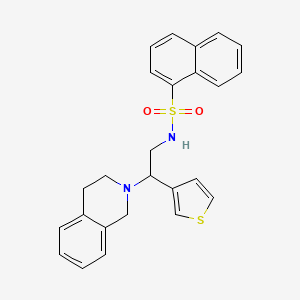

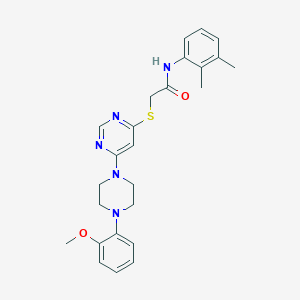

5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H21N5O2 . It has an average mass of 291.349 Da and a monoisotopic mass of 291.169525 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a nitro group at the 5-position and a complex bicyclic amine at the 6-position . The bicyclic amine is a 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 634.4±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 93.8±3.0 kJ/mol . The flash point is 337.5±34.3 °C . The index of refraction is 1.595 . The molar refractivity is 134.1±0.4 cm3 . It has 10 H bond acceptors and 1 H bond donor . It has 8 freely rotating bonds . The polar surface area is 133 Å2 . The polarizability is 53.1±0.5 10-24 cm3 . The surface tension is 55.3±3.0 dyne/cm . The molar volume is 394.2±3.0 cm3 .Scientific Research Applications

Hypotensive and Antiarrhythmic Activities

- Hypotensive Effects : Certain derivatives have shown strong hypotensive activity in rats, indicating potential applications in managing blood pressure (Mariani et al., 1986).

- Antiarrhythmic Properties : Some compounds derived from similar amines have displayed significant antiarrhythmic activities in rats and mice, suggesting their usefulness in treating heart rhythm disorders (Mariani et al., 1989).

Synthesis and Reactivity

- Synthesis Methods : Research has been conducted on the synthesis of various derivatives, demonstrating the chemical reactivity and potential for diverse applications (Nishiwaki et al., 2018; Gazizov et al., 2020).

Antimicrobial and Antifungal Activities

- Antibacterial and Antifungal Effects : Certain pyrimidine derivatives have shown promising activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Pandhurnekar et al., 2013).

Heterocyclic Compound Synthesis

- Development of Heterocyclic Compounds : The compound and its derivatives are used in the synthesis of a variety of heterocyclic compounds, which have broad applications in pharmaceuticals and materials science (Čikotienė et al., 2007; Novakov et al., 2017).

Photoreactions and Electrophilic Transformations

- Photo-induced Oxidation : Some derivatives have shown the ability to undergo photo-induced autorecycling oxidation, a feature that can be utilized in various chemical processes (Nitta et al., 2005).

Antitumor Activities

- Antitumor Potential : Certain derivatives have exhibited notable antitumor activities, suggesting their potential in cancer research and treatment (De-qing, 2011).

properties

IUPAC Name |

5-nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-13(2)4-9-5-14(3,6-13)7-18(9)12-10(19(20)21)11(15)16-8-17-12/h8-9H,4-7H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDMQIXCBKVNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC(C1)(CN2C3=NC=NC(=C3[N+](=O)[O-])N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2743039.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)

![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)